molecular formula C16H12N2O B589186 Sudan I-d5 CAS No. 752211-63-5

Sudan I-d5

Cat. No. B589186
M. Wt: 253.316
InChI Key: ZONYAPYTDIVJGG-RMKIHZJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sudan I-d5 is a deuterated version of Sudan I . Sudan I is a diazo-conjugate red dye that can be used as an additive to products such as oils, solvents, or polishes . It inhibits the growth of bacterial strains Clostridium perfringens and L. rhamnosus .


Synthesis Analysis

Sudan I-d5 may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . A method has been developed for the simultaneous determination of 11 azo dyes including 7 Sudan dyes . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .


Molecular Structure Analysis

The molecular formula of Sudan I-d5 is C16H7D5N2O . The molecular weight is 253.31 .

Scientific Research Applications

1. Detection of Azo Dyes in Spices

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

3. Determination of Azo Dyes in Feed

  • Application Summary: Sudan I-d5 is used as an internal standard for the determination of azo dyes in animal feed .
  • Methods of Application: The method involves the use of ultra-high performance liquid chromatography-tandem mass spectrometry .
  • Results: The method allows for the sensitive detection and reliable quantitation of azo dyes in animal feed .

4. Analysis of Azo Dyes in Cleaning Products

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

5. Analysis of Azo Dyes in Cosmetics

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

6. Analysis of Azo Dyes in Personal Care Products

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

4. Analysis of Azo Dyes in Cleaning Products

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

5. Analysis of Azo Dyes in Cosmetics

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

6. Analysis of Azo Dyes in Personal Care Products

  • Methods of Application: The method involves the use of an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System. The process includes simple extraction with a strong organic solvent, using stable isotope analogues as internal standards, without any lengthy clean-up steps .
  • Results: The method demonstrated excellent sensitivity from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), indicating that the method is capable of detection in extracts at much lower concentrations .

Future Directions

Sudan I-d5 may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . This suggests that Sudan I-d5 could be used in future research and applications involving the detection and analysis of azo dyes.

properties

IUPAC Name

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQIXHXHHPWVIL-RCQSQLKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746791
Record name (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sudan I-d5

CAS RN

752211-63-5
Record name (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 752211-63-5
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